molecular formula C8H9Cl2N5O B2563219 2-Chloro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)acetamide;hydrochloride CAS No. 2249413-26-9

2-Chloro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)acetamide;hydrochloride

Cat. No.: B2563219
CAS No.: 2249413-26-9
M. Wt: 262.09
InChI Key: CVIYIGYTWYXLOF-UHFFFAOYSA-N
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Description

“2-Chloro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)acetamide;hydrochloride” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their wide range of biological activities and are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a series of chemical reactions. A new method for the synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class has been described . The structure of these compounds was proven using NMR spectroscopy and HPLC-MS spectrometry .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines was determined using 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds were also determined .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include a series of full-scale natural and electrochemical corrosion tests and quantum-chemical calculations . The inhibitory effect of the synthesized substances was studied in relation to copper in neutral and acidic chloride environments .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines are influenced by their molecular structure. For instance, the protective properties of inhibitors containing aliphatic branched butyl, phenethyl, isopentyl substituents were found to be superior .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines involves the chemisorption of inhibitor molecules on the metal surface accompanied by the formation of self-organizing protective layers as a result of the complex formation process with participation of endocyclic NH-protons of the dihydropyrimidine cycle .

Properties

IUPAC Name

2-chloro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5O.ClH/c9-4-7(15)11-5-6-12-8-10-2-1-3-14(8)13-6;/h1-3H,4-5H2,(H,11,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIYIGYTWYXLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)CNC(=O)CCl)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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